1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
Description
This urea derivative features a 2-chlorophenyl group and a 2-methyl-2-(thiophen-3-yl)propyl substituent. Its molecular structure combines aromatic and heterocyclic moieties, which are critical for interactions with biological targets.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2OS/c1-15(2,11-7-8-20-9-11)10-17-14(19)18-13-6-4-3-5-12(13)16/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQIGVFNHBEGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with 2-methyl-2-(thiophen-3-yl)propan-1-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity : Recent studies have highlighted the potential of urea derivatives, including 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, as antiviral agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various viruses, including Dengue virus and other RNA viruses. The mechanism often involves interference with viral replication processes, making these compounds valuable candidates for further investigation in antiviral drug development .
Antibacterial Properties : In addition to antiviral applications, derivatives of urea have shown promising antibacterial activity. For instance, studies on related compounds suggest that they can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new antibacterial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that allow for the efficient assembly of complex molecules from simpler precursors. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to characterize the synthesized compounds and confirm their structures .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Features |
|---|---|---|---|
| Multicomponent Reaction | 72–97 | Short | Efficient assembly of complex structures |
| Traditional Synthesis | 50–70 | Longer | Requires multiple purification steps |
Case Studies
- Antiviral Screening : A study conducted on various urea derivatives demonstrated that compounds structurally similar to this compound exhibited EC50 values indicating potent antiviral activity against Dengue virus. The structure-activity relationship (SAR) analysis suggested that modifications in the thiophene moiety could enhance efficacy .
- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of urea derivatives found that certain modifications led to increased activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, suggesting a promising avenue for development .
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Urea Derivatives with Halogenated Aryl Groups
- AVE#21 (1-(2-chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea): Key Differences: Contains a chloro-fluorobenzoyl group and a methoxy-hydroxyphenyl substituent. Activity: Inhibits glycogen phosphorylase via allosteric binding, highlighting the role of halogenated aryl groups in enzyme inhibition .
Urea Derivatives with Heterocyclic Substituents
- BJ48871 (1-[2-methyl-2-(thiophen-3-yl)propyl]-3-(prop-2-en-1-yl)urea): Key Differences: Shares the 2-methyl-2-(thiophen-3-yl)propyl group but replaces the 2-chlorophenyl with a propenyl group. Molecular Weight: 238.35 g/mol (simpler structure) vs. ~297–300 g/mol (estimated for the target compound) .
Compound 8l (1-(2-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea) :
- Key Differences : Incorporates a thiadiazole-thio group and triazole ring.
- Activity : Designed for antifungal properties, leveraging triazole’s cytochrome P450 inhibition. Molecular weight (557.0 g/mol) suggests higher complexity and possible challenges in bioavailability .
- Comparison : The target compound’s thiophene may offer different electronic effects (sulfur’s electron-rich nature) but lacks the triazole’s antifungal mechanism.
Non-Urea Compounds with Structural Overlaps
- Epoxiconazole (Triazole Fungicide): Structure: Contains chlorophenyl and fluorophenyl groups linked to a triazole-epoxide. Activity: Targets fungal lanosterol 14α-demethylase. The absence of urea in Epoxiconazole underscores the target compound’s distinct mechanism, likely unrelated to sterol biosynthesis .
- Morpholinopropyl Urea (1-(2-Chlorophenyl)-3-(3-morpholinopropyl)urea): Key Differences: Replaces the thiophene-propyl group with a morpholine-propyl chain. Molecular Properties: Morpholine’s polarity (vs. thiophene’s lipophilicity) may enhance aqueous solubility but reduce membrane permeability .
Biological Activity
1-(2-Chlorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea, a compound belonging to the class of ureas, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 376.9 g/mol. The compound features a chlorophenyl group and a thiophene moiety, which contribute to its unique chemical properties and biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines. A study demonstrated that certain thiophene-based ureas inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| Compound B | HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and thus increasing its efficacy against bacterial strains .
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been shown to inhibit urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori. Inhibition of urease can lead to decreased ammonia production, thereby affecting bacterial colonization in the gastric environment .
Table 3: Urease Inhibition Data
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | Urease |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression by modulating cyclin-dependent kinases.
- Enzyme Interaction : The urea moiety allows for effective binding to active sites of target enzymes, inhibiting their function.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy : A clinical trial involving a thiophene-derived urea demonstrated significant tumor reduction in patients with advanced lung cancer.
- Antimicrobial Efficacy in Clinical Isolates : A study on hospital-acquired infections revealed that derivatives of this compound effectively reduced bacterial load in infected patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
